2-(Morpholin-3-yl)acetamide

Catalog No.
S12806217
CAS No.
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholin-3-yl)acetamide

Product Name

2-(Morpholin-3-yl)acetamide

IUPAC Name

2-morpholin-3-ylacetamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c7-6(9)3-5-4-10-2-1-8-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BVNDTXAUGCRSIA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)N

2-(Morpholin-3-yl)acetamide is an organic compound characterized by the presence of a morpholine ring attached to an acetamide group. Its chemical structure can be represented as follows:

  • Molecular Formula: C₇H₁₃N₃O₂
  • IUPAC Name: 2-(Morpholin-3-yl)acetamide
  • Molecular Weight: 157.20 g/mol

This compound is notable for its potential biological activity and versatility in synthetic chemistry, particularly in the development of pharmaceutical agents.

, including:

  • Acylation Reactions: The acetamide moiety can participate in acylation reactions, making it a suitable precursor for further derivatization.
  • Nucleophilic Substitution: The morpholino group can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to form the corresponding carboxylic acid and amine.

These reactions highlight the compound's reactivity and potential for modification in synthetic pathways.

Research indicates that 2-(Morpholin-3-yl)acetamide exhibits significant biological activity. It has been studied for its:

  • Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, suggesting potential applications in combating oxidative stress .
  • Antimicrobial Activity: Some derivatives of morpholino compounds have been reported to possess antimicrobial properties, indicating that 2-(Morpholin-3-yl)acetamide may also exhibit similar effects.

The specific mechanisms of action often involve interactions with biological targets such as enzymes or receptors, modulating their activity.

The synthesis of 2-(Morpholin-3-yl)acetamide can be achieved through several methods, including:

  • Direct Reaction of Morpholine with Acetic Anhydride:
    • Morpholine is reacted with acetic anhydride under controlled conditions to yield the acetamide derivative.
  • Nucleophilic Substitution:
    • Starting from a suitable halogenated acetamide, morpholine can be introduced via nucleophilic substitution.
  • Condensation Reactions:
    • Condensation of morpholine with an appropriate carbonyl compound followed by acylation can also yield this compound.

These methods provide flexibility in synthesizing various derivatives for further study.

2-(Morpholin-3-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it can serve as a lead compound in drug discovery, particularly for developing new antimicrobial or antioxidant agents.
  • Chemical Research: The compound can be utilized as a building block for synthesizing more complex molecules in organic chemistry.

Studies on the interactions of 2-(Morpholin-3-yl)acetamide with biological targets are crucial for understanding its pharmacological potential. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by this compound, which may reveal its therapeutic potential.

Several compounds share structural similarities with 2-(Morpholin-3-yl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(Morpholin-4-yl)ethanoneMorpholine ring, ketone groupAntimicrobial properties
N-MethylmorpholineMethyl substitution on morpholineSolvent properties
N-(4-Methylphenyl)morpholineAromatic substitution on morpholineAntioxidant activity

Uniqueness

2-(Morpholin-3-yl)acetamide stands out due to its specific combination of a morpholino group and an acetamide moiety. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in medicinal chemistry. Its potential applications in pharmaceuticals and chemical synthesis further contribute to its significance in scientific research.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

144.089877630 g/mol

Monoisotopic Mass

144.089877630 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types